N-Desmethyl glasdegib

Description

Properties

CAS No. |

2222533-66-4 |

|---|---|

Molecular Formula |

C20H20N6O |

Molecular Weight |

360.4 g/mol |

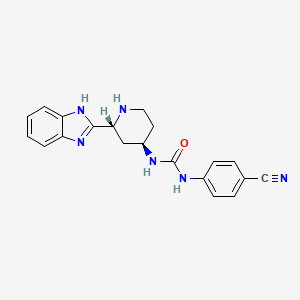

IUPAC Name |

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl]-3-(4-cyanophenyl)urea |

InChI |

InChI=1S/C20H20N6O/c21-12-13-5-7-14(8-6-13)23-20(27)24-15-9-10-22-18(11-15)19-25-16-3-1-2-4-17(16)26-19/h1-8,15,18,22H,9-11H2,(H,25,26)(H2,23,24,27)/t15-,18-/m1/s1 |

InChI Key |

YCKOMQLGYYEBHS-CRAIPNDOSA-N |

Isomeric SMILES |

C1CN[C@H](C[C@@H]1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3 |

Canonical SMILES |

C1CNC(CC1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Foundational & Exploratory

N-Desmethyl Glasdegib: A Technical Overview of a Key Glasdegib Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl glasdegib is the primary human metabolite of glasdegib, a medication approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain adult patients.[1][2][3][4] Glasdegib functions as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in various cancers.[4][5][6] this compound, also known as M3, is formed through the demethylation of the parent compound. Understanding the chemical structure, properties, and biological activity of this metabolite is critical for a comprehensive assessment of glasdegib's overall pharmacological profile, including its efficacy and safety.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, glasdegib, with the notable absence of a methyl group on the piperidine ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea |

| Molecular Formula | C20H20N6O[7] |

| SMILES | N(C(=O)Nc1ccc(cc1)C#N)[C@H]2C--INVALID-LINK--c3[nH]c4c(n3)cccc4[7] |

| InChI | YCKOMQLGYYEBHS-CRAIPNDOSA-N[7] |

| CAS Number | 2222533-66-4[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 360.42 g/mol |

| Topological Polar Surface Area | 114 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

Note: Some physicochemical properties are calculated based on the chemical structure.

Biological Activity and Signaling Pathway

Like its parent drug, this compound is expected to interact with the Hedgehog signaling pathway. Glasdegib targets and inhibits the Smoothened (SMO) receptor, a key component of this pathway.[6][8] The aberrant activation of the Hedgehog pathway is implicated in the survival and proliferation of cancer stem cells. By inhibiting this pathway, glasdegib, and potentially its major metabolite, can disrupt these pathological processes.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the proposed point of inhibition by glasdegib and its metabolites.

Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib and its metabolite.

Experimental Protocols

The characterization and quantification of this compound in biological matrices are essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical method for this purpose.

General Workflow for Quantification of this compound in Plasma

Caption: A typical workflow for the bioanalysis of this compound.

A detailed experimental protocol would involve the following steps:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing an appropriate internal standard).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

HPLC System: A standard UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content to elute the analyte and internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

-

-

Data Analysis:

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching biological matrix.

-

Conclusion

This compound is a significant metabolite of glasdegib. Its structural similarity to the parent compound suggests a potential for similar biological activity. A thorough understanding of its chemical properties and a robust analytical methodology for its quantification are paramount for the continued clinical development and optimization of glasdegib therapy. Further research into the specific pharmacological and toxicological profile of this compound will provide a more complete picture of the in vivo activity of glasdegib.

References

- 1. Glasdegib - Wikipedia [en.wikipedia.org]

- 2. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [ahdbonline.com]

- 3. FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfizer.com [pfizer.com]

- 5. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]

- 6. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Desmethyl Glasdegib Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Desmethyl glasdegib, a primary metabolite of the anticancer agent Glasdegib. This document details a proposed synthetic pathway, experimental protocols, and relevant biological context to support the research and development of this important compound.

Introduction

Glasdegib is a potent and selective inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML). This compound is a significant metabolite of Glasdegib and is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. The availability of a pure analytical standard of this compound is essential for these investigations. This guide outlines a feasible synthetic route for this compound, based on the established synthesis of Glasdegib, and provides the necessary technical details for its preparation and characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process culminating in the formation of the final urea derivative. The proposed pathway leverages a key intermediate, (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine, which is then reacted with 4-cyanophenyl isocyanate.

A patent for an improved process for the preparation of Glasdegib maleate also describes acid addition salts of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea, which is this compound, as formula-2 in the patent.[1] This indicates that the N-desmethyl compound is a known intermediate in the synthesis of Glasdegib or a closely related derivative.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

Synthesis of (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine (Intermediate)

A detailed, publicly available, step-by-step protocol for the synthesis of this specific chiral intermediate is not readily found. However, based on general procedures for similar structures, the following is a plausible route:

-

Step 1: Synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-aminopiperidine-2-carboxylic acid. This chiral piperidine derivative can be synthesized from a suitable starting material through stereoselective methods, which are often proprietary or described in specialized literature.

-

Step 2: Coupling with o-phenylenediamine. The carboxylic acid from Step 1 is activated, for example with a coupling agent like HATU or EDC/HOBt, and then reacted with o-phenylenediamine in an appropriate solvent such as DMF or DCM.

-

Step 3: Benzimidazole formation and Boc-deprotection. The resulting amide from Step 2 undergoes acid-catalyzed cyclization and dehydration to form the benzimidazole ring. This is typically followed by the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Synthesis of this compound

-

Step 4: Urea Formation. To a solution of (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added 4-cyanophenyl isocyanate (1.0-1.2 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₂₀H₂₀N₆O | 360.41 | 1439902-33-0 |

| Reaction Step | Reactants | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| Urea Formation | (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine, 4-cyanophenyl isocyanate | - | DCM or THF | 70-90 | >95 |

| Analytical Technique | Expected Data for this compound |

| ¹H NMR | Peaks corresponding to aromatic protons of the benzimidazole and cyanophenyl groups, and aliphatic protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the urea, nitrile carbon, and carbons of the aromatic and aliphatic moieties. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 361.17. |

| High-Performance Liquid Chromatography (HPLC) | Single major peak indicating high purity. |

Biological Context: The Hedgehog Signaling Pathway

Glasdegib and its metabolite, this compound, exert their therapeutic effect by inhibiting the Hedgehog (Hh) signaling pathway.[2] This pathway is crucial during embryonic development and is abnormally reactivated in certain cancers, including AML.[2] The core of the Hh pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO).

Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib.

In the "OFF" state, PTCH1 inhibits SMO, leading to the sequestration and proteolysis of the GLI family of transcription factors by SUFU. In the "ON" state, the binding of the Hedgehog ligand to PTCH1 relieves the inhibition of SMO. Activated SMO then inhibits SUFU, allowing GLI proteins to translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival. Glasdegib and this compound bind to and inhibit SMO, thereby blocking the downstream signaling cascade even in the presence of Hh ligands.

Experimental Workflow for Synthesis and Analysis

A typical experimental workflow for the synthesis and analysis of this compound as a chemical standard is outlined below.

Caption: General experimental workflow for chemical synthesis and analysis.

This workflow ensures the synthesis of a high-purity standard suitable for analytical and biological assays. Each step requires careful execution and documentation to guarantee the quality and reliability of the final product.

References

N-Desmethyl Glasdegib: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl glasdegib, a primary metabolite of the anticancer agent glasdegib. This document outlines its chemical properties, metabolic pathway, and mechanism of action, presenting key data in a structured format for ease of reference by researchers and professionals in the field of drug development.

Core Compound Data

This compound is a significant metabolite of glasdegib, an inhibitor of the Hedgehog signaling pathway.[1][2] The following table summarizes its key chemical identifiers and properties.

| Property | Value | Source |

| CAS Number | 2222533-66-4 | [3] |

| Molecular Formula | C₂₀H₂₀N₆O | [3] |

| Molecular Weight | 360.41 g/mol | Calculated |

| Synonyms | 1-((2R,4R)-2-(1H-BENZIMIDAZOL-2-YL)-4-PIPERIDYL)-3-(4-CYANOPHENYL)UREA, GLASDEGIB METABOLITE M3 | [3] |

Metabolic Synthesis and Pathways

This compound is formed in vivo through the hepatic metabolism of its parent compound, glasdegib. The primary metabolic pathway responsible for this conversion is N-demethylation.[2][4] This process is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][5] Oxidative metabolism plays a crucial role in the biotransformation of glasdegib, leading to the formation of this compound and other metabolites.[1][4]

Below is a DOT script representation of the metabolic conversion of glasdegib to this compound.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

As a metabolite of glasdegib, this compound is understood to function within the context of its parent drug's mechanism of action. Glasdegib is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation that can be aberrantly activated in various cancers, including acute myeloid leukemia (AML).[5][6][7][8][9][10]

Glasdegib targets and inhibits the Smoothened (SMO) receptor, a transmembrane protein that is a key component of the Hh pathway.[6][8][9][11][12] By binding to SMO, glasdegib prevents the downstream activation of the GLI family of transcription factors, which are responsible for transcribing genes that promote cell growth and survival.[8][12] This inhibition ultimately leads to a reduction in the proliferation of cancer cells and the induction of apoptosis.

The following diagram illustrates the role of glasdegib in the Hedgehog signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of glasdegib and its metabolites are proprietary to the developing pharmaceutical companies. However, the scientific literature describes general methodologies for the synthesis of glasdegib, which involves a multi-step process. One described method utilizes a kinetic resolution−amination approach.[13] The synthesis of the maleate salt of glasdegib has been achieved by reacting the free base with maleic acid.[14]

Analysis of glasdegib and its metabolites in biological matrices is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, which are standard in pharmacokinetic studies.

References

- 1. Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 3. This compound [drugfuture.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Glasdegib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Glasdegib synthesis - chemicalbook [chemicalbook.com]

- 8. What is the mechanism of Glasdegib Maleate? [synapse.patsnap.com]

- 9. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. daurismo.pfizerpro.com [daurismo.pfizerpro.com]

- 12. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to synthesize Glasdegib?_Chemicalbook [chemicalbook.com]

- 14. US20230107634A1 - Processes for the preparation of glasdegib and salt thereof and solid state forms of glasdegib maleate and process for preparation thereof - Google Patents [patents.google.com]

The Role of N-Desmethyl Glasdegib in Hedgehog Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasdegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Its therapeutic efficacy, particularly in the context of acute myeloid leukemia (AML), is well-documented. The metabolic fate of glasdegib involves the formation of several metabolites, including N-Desmethyl glasdegib. This technical guide provides an in-depth analysis of the role of this compound in the context of Hedgehog signaling, consolidating available data on its formation, and preclinical activity relative to its parent compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating Hedgehog pathway inhibitors.

Introduction to Hedgehog Signaling and Glasdegib

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Glasdegib (PF-04449913) is an orally bioavailable small molecule that selectively inhibits SMO, thereby blocking the Hedgehog signaling cascade. It has received regulatory approval for the treatment of newly diagnosed AML in certain patient populations. The clinical activity of glasdegib underscores the therapeutic potential of targeting the Hh pathway in hematological malignancies.

Metabolism of Glasdegib and the Formation of this compound

Glasdegib undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process leads to the formation of several primary metabolites, including hydroxylated, N-demethylated, and N-glucuronidated species. This compound is one of these primary metabolites.

Pharmacokinetic studies have shown that the primary metabolites of glasdegib, including this compound, account for less than 10% of the total circulating radioactivity in plasma following administration of the parent drug. This indicates that this compound is a minor metabolite in terms of systemic exposure.

Quantitative Assessment of Hedgehog Pathway Inhibition

While specific quantitative data for this compound's direct activity on the Hedgehog pathway is not extensively published, the inhibitory potential of Hedgehog pathway modulators is typically assessed through a variety of in vitro assays. The activity of the parent compound, glasdegib, provides a critical benchmark for understanding the potential contribution of its metabolites.

Table 1: In Vitro Activity of Glasdegib against Hedgehog Signaling

| Parameter | Value | Assay System |

| IC50 (SMO Binding) | 4 nM | Human SMO (amino acids 181-787) competitive binding assay.[1] |

| IC50 (Gli-luciferase Reporter Assay) | 5 nM | Gli-luciferase reporter assay.[2] |

The low nanomolar IC50 values of glasdegib highlight its potent inhibition of the Hedgehog pathway. Given that this compound is a minor metabolite, its contribution to the overall pharmacological effect of glasdegib is presumed to be minimal.

Experimental Protocols for Assessing Hedgehog Pathway Inhibition

To provide a comprehensive understanding of how the activity of compounds like this compound would be evaluated, this section details the standard experimental methodologies.

GLI-Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway.

Principle: The assay utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) that has been stably transfected with a luciferase reporter gene under the control of a promoter containing multiple GLI binding sites. Activation of the Hedgehog pathway leads to GLI-mediated transcription of the luciferase gene, resulting in a measurable light signal upon addition of a substrate. Inhibitors of the pathway will reduce the luciferase signal in a dose-dependent manner.

Protocol Outline:

-

Cell Culture and Seeding: Plate the GLI-luciferase reporter cell line in a multi-well plate and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined period. Include a positive control (e.g., a known Hedgehog pathway agonist like SAG) and a negative control (vehicle).

-

Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized data against the compound concentration to determine the IC50 value.[3][4][5]

Competitive SMO Binding Assay

This assay directly measures the ability of a compound to bind to the SMO receptor.

Principle: The assay relies on the competition between a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine) and the unlabeled test compound for binding to SMO. The displacement of the fluorescent ligand by the test compound results in a decrease in the measured fluorescence signal.

Protocol Outline:

-

Cell Preparation: Use cells engineered to overexpress the SMO receptor (e.g., HEK293 cells).

-

Incubation: Incubate the cells with a fixed concentration of the fluorescent SMO ligand and varying concentrations of the test compound.

-

Washing and Detection: Wash the cells to remove unbound ligands. The amount of bound fluorescent ligand can be quantified using methods such as flow cytometry or high-content imaging.

-

Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to generate a competition curve and calculate the IC50 or Ki value.[6][7]

Visualizing the Role of this compound in Hedgehog Signaling

The following diagrams illustrate the Hedgehog signaling pathway and the mechanism of action of SMO inhibitors, providing a conceptual framework for understanding the role of this compound.

Caption: Canonical Hedgehog Signaling Pathway.

Caption: Mechanism of SMO Inhibition.

Caption: Experimental Workflow for Inhibitor Assessment.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 2.6. Gli-Luciferase Assay [bio-protocol.org]

- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Activity of a Key Glasdegib Metabolite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib, a potent and selective inhibitor of the Hedgehog signaling pathway, has emerged as a therapeutic agent in the management of certain hematologic malignancies.[1] The metabolic fate of glasdegib in vivo leads to the formation of several metabolites, among which N-desmethyl glasdegib is a notable derivative. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. This technical guide synthesizes the available information on the biological activity of this compound, provides context through the well-characterized pharmacology of the parent drug, and outlines standard experimental protocols for characterizing Hedgehog pathway inhibitors.

Core Biological Activity of Glasdegib

Glasdegib exerts its therapeutic effect by inhibiting the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling pathway.[2][3] This pathway is critical during embryonic development and is aberrantly reactivated in various cancers, where it plays a role in tumor growth and the survival of cancer stem cells.[1] In the context of acute myeloid leukemia (AML), preclinical studies have demonstrated that glasdegib can induce tumor regression, reduce the expression of key leukemia stem-cell regulators, and decrease leukemia stem-cell populations in patient-derived AML cells.[4]

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table summarizes key clinical efficacy data for the parent compound, glasdegib, in combination with low-dose cytarabine (LDAC) for the treatment of newly diagnosed AML or high-risk myelodysplastic syndrome (MDS).

| Parameter | Glasdegib + LDAC | LDAC Alone | Statistic | Reference |

| Median Overall Survival (AML) | 8.3 months | 4.3 months | HR, 0.46; P = 0.0002 | [4] |

| Complete Remission (CR) Rate | 17.0% | 2.3% | P < 0.05 | [4] |

| Median Duration of CR | 9.9 months | - | - | [4] |

| Overall Response Rate (ORR) in AML | 26.9% | 5.3% | - | [4] |

| ORR in MDS | 20.0% | 0% | - | [4] |

HR: Hazard Ratio

Experimental Protocols for Characterizing Hedgehog Pathway Inhibitors

The following are detailed methodologies for key experiments that would be utilized to determine the biological activity of a compound like this compound.

In Vitro SMO Binding Assay

-

Objective: To determine the binding affinity of the test compound to the Smoothened receptor.

-

Methodology:

-

Cell Line: Use a cell line engineered to overexpress the human SMO receptor, such as HEK293T cells.

-

Radioligand: Employ a radiolabeled SMO antagonist, for example, [3H]-SAG, as a competitive ligand.

-

Assay: Incubate cell membranes expressing the SMO receptor with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

-

Detection: After incubation, separate the bound and free radioligand using filtration. Measure the amount of bound radioactivity using a scintillation counter.

-

Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value can then be used to determine the binding affinity (Ki).

-

Gli-Luciferase Reporter Assay

-

Objective: To measure the functional inhibition of the Hedgehog signaling pathway activity.

-

Methodology:

-

Cell Line: Use a cell line that is responsive to Hedgehog signaling and stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).

-

Stimulation: Treat the cells with a Hedgehog pathway agonist, such as recombinant Shh ligand or a small molecule SMO agonist (e.g., SAG), to induce pathway activation.

-

Inhibition: Concurrently treat the cells with varying concentrations of the test compound.

-

Measurement: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: Determine the IC50 value, representing the concentration of the test compound that reduces the agonist-induced luciferase activity by 50%.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells from a relevant cancer type with known Hedgehog pathway activation (e.g., medulloblastoma or a patient-derived AML xenograft).

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control orally or via another appropriate route daily.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for Hedgehog pathway biomarkers (e.g., Gli1).

-

Analysis: Compare the tumor growth inhibition between the treated and control groups.

-

Visualizing Key Pathways and Workflows

Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by this compound at the level of SMO.

In Vitro Assay Workflow

Caption: Workflow for in vitro characterization of this compound.

In Vivo Xenograft Experimental Design

Caption: Experimental design for in vivo efficacy testing of this compound.

Conclusion

While specific biological activity data for this compound remains to be published, the well-established mechanism of action of its parent compound, glasdegib, provides a strong framework for its anticipated function as a Hedgehog pathway inhibitor. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to fully characterize the potency and efficacy of this metabolite. Further research is warranted to elucidate the specific contribution of this compound to the overall clinical activity of glasdegib. Such studies would provide valuable insights for drug development professionals and researchers in the field of oncology.

References

- 1. Glasdegib in newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Survival outcomes and clinical benefit in patients with acute myeloid leukemia treated with glasdegib and low-dose cytarabine according to response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethyl Glasdegib: A Technical Guide to its Role as a Biomarker for Glasdegib Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib is an oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It is approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations.[3] The metabolism of glasdegib is a critical factor in its clinical pharmacology, and understanding its metabolic pathways is essential for optimizing its therapeutic use and managing potential drug-drug interactions. This technical guide provides an in-depth overview of N-Desmethyl glasdegib, a primary metabolite, and its significance as a biomarker for glasdegib metabolism.

Glasdegib Metabolism and the Formation of this compound

Glasdegib is primarily cleared through hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible for its biotransformation.[4] The main metabolic pathways include N-desmethylation, hydroxylation, and N-glucuronidation.[4][5]

N-desmethylation of the parent drug results in the formation of the this compound metabolite. This metabolite is one of the primary circulating metabolites of glasdegib in humans. A human radiolabeled mass balance study revealed that this compound (M3) accounts for approximately 7.9% of the total circulating radioactivity in plasma, with unchanged glasdegib representing 69%.[6]

Pharmacokinetics of Glasdegib and this compound

While detailed pharmacokinetic parameters for this compound are not extensively published in publicly available literature, the pharmacokinetics of the parent drug, glasdegib, have been well-characterized in human studies.

Table 1: Pharmacokinetic Parameters of Glasdegib in Humans

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 1252 ng/mL (at 100 mg once daily, steady state) | [6] |

| Area Under the Curve (AUCτ,ss) | 17210 ng·hr/mL (at 100 mg once daily, steady state) | [6] |

| Time to Maximum Concentration (Tmax) | 1.3 - 1.8 hours (median at steady state) | [6] |

| Elimination Half-Life (t½) | 17.4 - 26.5 hours | [6] |

| Apparent Clearance (CL/F) | 6.3 L/hr | [6] |

| Apparent Volume of Distribution (Vd/F) | 283 L | [6] |

| Absolute Bioavailability | 77% | [6] |

| Protein Binding | 90% | [6] |

Data presented as geometric mean unless otherwise specified.

The formation of this compound is directly linked to the CYP3A4-mediated metabolism of glasdegib. Therefore, monitoring the levels of this metabolite can provide valuable insights into the rate and extent of glasdegib metabolism in individual patients.

This compound as a Biomarker

The presence and concentration of this compound in plasma can serve as a key biomarker for several aspects of glasdegib therapy:

-

CYP3A4 Activity: As the primary product of CYP3A4-mediated metabolism, the ratio of this compound to glasdegib can be indicative of an individual's CYP3A4 enzyme activity. This is crucial for predicting potential drug-drug interactions with strong inhibitors or inducers of CYP3A4.

-

Metabolic Clearance: The levels of this compound provide a direct measure of the N-desmethylation clearance pathway, contributing to the overall understanding of glasdegib's elimination from the body.

-

Treatment Adherence: In a clinical setting, the detection of this compound can confirm patient adherence to glasdegib therapy.

Experimental Protocols

The quantification of glasdegib and its metabolites in biological matrices is typically performed using validated, sensitive, and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

General Protocol for Quantification of Glasdegib in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methodologies for glasdegib analysis.[5]

1. Sample Preparation:

-

Protein precipitation is a common method for extracting glasdegib from plasma.

-

To a known volume of plasma (e.g., 100 µL), an internal standard is added.

-

A precipitating agent, such as acetonitrile, is added to the plasma sample to precipitate proteins.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analyte and internal standard, is transferred for analysis.

2. Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of glasdegib and its internal standard.

-

Glasdegib MRM Transition: m/z 375 → 257[5]

-

4. Calibration and Quantification:

-

A calibration curve is generated using standards of known glasdegib concentrations in blank plasma.

-

The concentration of glasdegib in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

The lower limit of quantification (LLOQ) for glasdegib in plasma is typically in the low ng/mL range (e.g., 3 ng/mL).[5]

While a specific validated method for the simultaneous quantification of glasdegib and this compound is not detailed in the provided search results, the development of such a method would follow the same principles, with the optimization of chromatographic conditions to separate the two compounds and the identification of a specific MRM transition for this compound.

Visualizations

Diagram 1: Glasdegib Metabolism Pathway

Caption: Simplified metabolic pathway of glasdegib.

Diagram 2: Experimental Workflow for Glasdegib Quantification

Caption: General workflow for LC-MS/MS quantification.

Diagram 3: Hedgehog Signaling Pathway Inhibition by Glasdegib

Caption: Inhibition of the Hedgehog pathway by glasdegib.

Conclusion

This compound is a significant metabolite of glasdegib, formed primarily through CYP3A4-mediated N-desmethylation. Its presence and concentration in plasma serve as a valuable biomarker for assessing the metabolic clearance of glasdegib and for understanding potential drug-drug interactions involving the CYP3A4 pathway. Further research to fully characterize the pharmacokinetic profile of this compound and to develop validated, simultaneous analytical methods will enhance its utility in the clinical management of patients undergoing glasdegib therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. Pharmacokinetics and Safety of Glasdegib in Participants With Moderate/Severe Hepatic Impairment: A Phase I, Single‐Dose, Matched Case‐Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Formation of N-Desmethyl Glasdegib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasdegib, an inhibitor of the Hedgehog signaling pathway, is a therapeutic agent approved for the treatment of acute myeloid leukemia. Its metabolic fate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the in vitro formation of N-Desmethyl glasdegib, a primary metabolite. We detail the experimental protocols for studying this metabolic conversion, present available quantitative data on the enzyme kinetics involved, and visualize the key pathways and workflows. This document serves as a comprehensive resource for researchers investigating the metabolism of glasdegib and similar compounds.

Introduction

Glasdegib is primarily cleared through hepatic metabolism, with oxidative metabolism being the major route of elimination.[1] One of the principal metabolic pathways is N-demethylation, resulting in the formation of this compound.[2] In vitro studies using human liver microsomes have been instrumental in elucidating the enzymes responsible for this biotransformation. Understanding the kinetics and the specific cytochrome P450 (CYP) isoforms involved in this process is crucial for predicting in vivo clearance, assessing the risk of drug-drug interactions, and informing dosing recommendations.

Enzymatic Basis of this compound Formation

The N-demethylation of glasdegib is predominantly mediated by the cytochrome P450 enzyme system. In vitro reaction phenotyping has identified CYP3A4 as the major enzyme responsible for the metabolism of glasdegib, with a minor contribution from CYP2C8 .[2][3] The formation of this compound, along with other oxidative metabolites, is an NADPH-dependent process.[4]

Quantitative Contribution of CYP Isoforms

While the central role of CYP3A4 is established, precise quantitative data on the percentage contribution of CYP3A4 and CYP2C8 to the formation of this compound from publicly available literature is limited. However, it is understood that CYP3A4 is the primary driver of this metabolic pathway.[2]

Experimental Protocols for In Vitro N-Demethylation of Glasdegib

The following protocols are synthesized from established methodologies for in vitro drug metabolism studies and specific information available for glasdegib.

Incubation with Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to assess the metabolic stability of glasdegib and the formation of this compound in a pool of human liver microsomes.

Materials:

-

Glasdegib

-

This compound standard (for analytical method development and quantification)

-

Pooled Human Liver Microsomes (from a reputable supplier)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of glasdegib in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare working solutions of glasdegib by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system or NADPH solution in buffer.

-

Thaw the human liver microsomes on ice immediately before use and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

-

-

Incubation:

-

Set up incubation reactions in 96-well plates or microcentrifuge tubes. A typical incubation mixture includes:

-

Human Liver Microsomes

-

Potassium Phosphate Buffer (pH 7.4)

-

MgCl₂

-

Glasdegib (at various concentrations if determining enzyme kinetics)

-

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes) containing the internal standard.

-

Vortex the samples to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the samples at a high speed (e.g., >3000 x g) for a sufficient time to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Metabolism with Recombinant CYP Isoforms

To confirm the specific roles of CYP3A4 and CYP2C8, experiments using recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-infected insect cells) can be performed.

Materials:

-

Recombinant human CYP3A4 and CYP2C8 enzymes

-

Cytochrome P450 reductase

-

Liposomes (e.g., phosphocholine)

-

Other reagents as listed in the HLM protocol

Procedure:

The procedure is similar to the HLM incubation, with the key difference being the use of a reconstituted enzyme system instead of microsomes. The recombinant CYP enzyme, cytochrome P450 reductase, and liposomes are pre-mixed to form a functional monooxygenase system.

Analytical Methodology: LC-MS/MS Quantification

The simultaneous quantification of glasdegib and this compound is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6]

Typical LC-MS/MS Parameters:

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to achieve baseline separation of glasdegib, this compound, and the internal standard |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor to product ion transitions for glasdegib, this compound, and the internal standard |

Quantitative Data on this compound Formation

Visualizations

Signaling and Metabolic Pathways

Caption: Overview of Glasdegib's mechanism of action and primary metabolic pathway.

Experimental Workflow

Caption: Workflow for in vitro metabolism of glasdegib in human liver microsomes.

Conclusion

The in vitro formation of this compound is a critical metabolic pathway primarily mediated by CYP3A4. The experimental protocols and analytical methods outlined in this guide provide a framework for the robust investigation of this biotransformation. While specific kinetic data remains largely proprietary, the methodologies described herein allow for its generation. A thorough understanding of the in vitro metabolism of glasdegib is essential for its continued development and safe and effective use in the clinic.

References

- 1. Pharmacokinetics and Safety of Glasdegib in Participants With Moderate/Severe Hepatic Impairment: A Phase I, Single‐Dose, Matched Case‐Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Theoretical Prediction of N-Desmethyl Glasdegib Activity: A Technical Guide

Executive Summary: Glasdegib is a potent, orally bioavailable inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway, and is approved for the treatment of acute myeloid leukemia (AML).[1][2][3] The primary metabolite of Glasdegib is N-Desmethyl glasdegib, formed via CYP3A4-mediated metabolism.[4][5] This document provides a theoretical framework for predicting the biological activity of this compound, based on the known pharmacology of the parent compound. It outlines the structure-activity relationship considerations, summarizes relevant quantitative data, and provides detailed experimental protocols to validate these predictions. While this compound is the most abundant metabolite, its circulating plasma concentrations are significantly lower than the parent drug, suggesting Glasdegib itself is the principal driver of clinical efficacy.[5]

Introduction to Glasdegib and the Hedgehog Signaling Pathway

Overview of the Hedgehog (Hh) Pathway in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development.[6][7] While typically silenced in adult tissues, aberrant reactivation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and hematologic malignancies like AML.[7][8][9] Inappropriate pathway activation can promote tumor growth, metastasis, and the maintenance of cancer stem cells.[7][10]

Glasdegib: A Potent Smoothened (SMO) Inhibitor

Glasdegib (formerly PF-04449913) is a small-molecule inhibitor specifically designed to target the Hh pathway.[1][5] It was identified as a potent and selective inhibitor of the Smoothened (SMO) receptor.[1] Its development provided a therapeutic strategy for cancers dependent on Hh signaling.[2] Glasdegib is approved for use in combination with low-dose cytarabine for newly diagnosed AML in specific patient populations.[11][12]

Mechanism of Action

Glasdegib functions by directly binding to the seven-transmembrane protein SMO, which is the central signal transducer of the Hh pathway.[1][13] In the absence of an Hh ligand, the Patched (PTCH) receptor tonically inhibits SMO.[7] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI family transcription factors.[7][13] Glasdegib's binding to SMO prevents this activation cascade, effectively blocking the transcription of Hh target genes that drive proliferation and survival.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. US10414748B2 - Crystalline forms of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate - Google Patents [patents.google.com]

- 3. US20230107634A1 - Processes for the preparation of glasdegib and salt thereof and solid state forms of glasdegib maleate and process for preparation thereof - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 6. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 7. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]

- 10. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 11. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Glasdegib Maleate? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Desmethyl Glasdegib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib is an orally administered small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML). The primary route of metabolism for Glasdegib is through oxidation, including N-demethylation, leading to the formation of its major metabolite, N-Desmethyl glasdegib.[1][2] Accurate and sensitive detection and quantification of this compound are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Glasdegib

Glasdegib functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3][4] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO, preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. By inhibiting SMO, Glasdegib effectively blocks this signaling cascade, which is aberrantly activated in certain cancers like AML.

Analytical Methods

LC-MS/MS Method for Quantification in Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Glasdegib and Cytarabine in rat plasma and is suitable for the detection of this compound.

Experimental Workflow:

Sample Preparation Protocol:

-

To 50 µL of plasma, add the internal standard (e.g., a stable isotope-labeled this compound).

-

Perform solid-phase extraction (SPE) using a cation exchange cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of water.

-

Inject 5 µL of the reconstituted solution into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase polar-100 column |

| Mobile Phase | Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with formic acid) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of this compound and its internal standard. |

Quantitative Data Summary (Based on a similar validated method for Glasdegib):

| Parameter | Value |

| Linearity Range | 5–3000 ng/mL |

| Lower Limit of Detection (LLOD) | 2.0 ng/mL |

| Recovery | 98.77% to 103.23% |

| Precision (RSD) | < 15% |

| Accuracy | 85% to 115% |

RP-HPLC Method for Quantification

This protocol is based on a validated stability-indicating RP-HPLC method for Glasdegib and can be optimized for this compound.

Experimental Protocol:

-

Sample Preparation: Perform liquid-liquid extraction or protein precipitation to extract this compound from the biological matrix.

-

Standard and Sample Solution Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase).

-

Prepare working standard solutions by serial dilution.

-

Prepare sample solutions from the extracted biological matrix.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 4.4) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectrophotometry (a reported method for Glasdegib uses 225 nm[5]).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Quantify this compound by comparing the peak area of the sample to the peak areas of the standard solutions.

Quantitative Data Summary (Based on a validated method for Glasdegib):

| Parameter | Value |

| Linearity Range | 3.5-52.5 µg/ml |

| Correlation Coefficient (r²) | 0.9997 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Conclusion

The provided protocols offer robust and reliable methods for the detection and quantification of this compound in biological matrices. The LC-MS/MS method provides higher sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations are expected. The RP-HPLC method offers a cost-effective alternative for routine analysis and quality control purposes. Both methods should be validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended use.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Quality by Design Assisted Analytical Reverse-phase High Performance Liquid Chromatography Method Development and Validation for the estimation of Glasdegib | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

Application Note: Quantification of N-Desmethyl Glasdegib in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of glasdegib and its major circulating active metabolite, N-desmethyl glasdegib, in human plasma. Glasdegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML).[1][2][3] Monitoring the levels of both the parent drug and its N-desmethyl metabolite, which constitutes approximately 8% of the circulating radioactivity in plasma, is crucial for comprehensive pharmacokinetic assessment.[1] The method utilizes a straightforward protein precipitation for sample preparation and a triple quadrupole mass spectrometer for detection, providing the necessary selectivity and sensitivity for clinical research applications.

Introduction

Glasdegib is an oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells in malignancies such as AML.[4] By blocking this pathway, glasdegib can help to reduce chemotherapy resistance.[1]

The primary routes of glasdegib metabolism include N-desmethylation, hydroxylation, and N-glucuronidation, with cytochrome P450 enzymes CYP3A4 and CYP2C8 playing significant roles.[5][6] The N-desmethyl metabolite is a major circulating component, making its quantification essential for a thorough understanding of the drug's disposition and its potential contribution to the overall pharmacological effect. This document provides a detailed protocol for the extraction and quantification of this compound and the parent drug from human plasma.

Signaling Pathway

The Hedgehog signaling pathway is crucial in cell differentiation and proliferation. Glasdegib inhibits the pathway by binding to the Smoothened (SMO) protein, preventing signal transduction.

Caption: Simplified diagram of the Hedgehog signaling pathway inhibited by Glasdegib.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound, Glasdegib reference standards

-

Internal Standard (IS): Stable isotope-labeled glasdegib (e.g., Glasdegib-d4) or a structurally similar compound (e.g., Gilteritinib).[5]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

-

Water: Deionized water, 18 MΩ·cm or greater

-

Plasma: Blank human plasma (K2-EDTA)

Sample Preparation Workflow

The sample preparation is based on a protein precipitation method, which is efficient and cost-effective.[5][7]

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Protocol:

-

Allow plasma samples to thaw at room temperature.

-

Into a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Add 300 µL of acetonitrile containing the internal standard at an appropriate concentration.

-

Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 4000 rpm for 15-20 minutes to pellet the precipitated proteins.[5][7]

-

Carefully transfer the clear supernatant to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

The chromatographic conditions are optimized for the separation of this compound and glasdegib from endogenous plasma components.

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC system |

| Column | C18 Column (e.g., Symmetric C18, 150 x 4.6 mm, 3.5 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min[5] |

| Gradient | Isocratic (e.g., 70% A : 30% B) or a shallow gradient may be optimized |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Total Run Time | ~6 minutes[5] |

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| GS1 / GS2 | 50 / 50 psi |

MRM Transitions: The precursor ion for this compound is derived from the molecular weight of glasdegib (374.4 g/mol )[2][8] minus the mass of a methyl group (~14 Da). Product ions should be confirmed by infusion of the analytical standard.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Glasdegib | 375.4 | Confirm experimentally | Optimize |

| This compound | 361.4 | Confirm experimentally | Optimize |

| Internal Standard (IS) | Analyte-dependent | Confirm experimentally | Optimize |

Method Performance Characteristics

The following tables present representative data based on typical validation performance for similar LC-MS/MS assays.[9][10][11]

Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Glasdegib | 1 - 200 | > 0.99 |

| This compound | 1 - 200 | > 0.99 |

Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| This compound | LLOQ | 1 | < 15% | < 15% | ± 15% |

| Low (LQC) | 3 | < 15% | < 15% | ± 15% | |

| Medium (MQC) | 75 | < 15% | < 15% | ± 15% | |

| High (HQC) | 150 | < 15% | < 15% | ± 15% |

Recovery and Matrix Effect

| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low | 3 | > 85% | 85 - 115% |

| High | 150 | > 85% | 85 - 115% |

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the simultaneous quantification of this compound and its parent drug, glasdegib, in human plasma. The simple protein precipitation sample preparation and high selectivity of the MS/MS detection make this method suitable for supporting pharmacokinetic studies in a clinical research setting, enabling a more complete characterization of glasdegib's metabolic profile.

References

- 1. Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glasdegib | Hedgehog/Smoothened | Smo | TargetMol [targetmol.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. glasdegib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Desmethyl Glasdegib: An Application Note and Protocol

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of N-Desmethyl glasdegib, a key metabolite of the Hedgehog signaling pathway inhibitor, Glasdegib.

This compound, also known as 1-((2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea, is the primary active metabolite of Glasdegib. Glasdegib is an FDA-approved therapeutic for acute myeloid leukemia (AML) that functions by inhibiting the Smoothened (SMO) protein, a critical component of the Hedgehog signaling pathway[1]. Understanding the synthesis of its N-desmethyl metabolite is crucial for further pharmacological studies, impurity profiling, and the development of related compounds.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. Glasdegib and its N-desmethyl metabolite act by binding to and inhibiting the G protein-coupled receptor Smoothened (SMO)[1].

Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process adapted from the established synthesis of Glasdegib[2][3]. The key distinction is the omission of the final N-methylation step. The general workflow involves the synthesis of a key piperidone intermediate, followed by a stereoselective enzymatic transamination and subsequent coupling with a cyanophenyl isocyanate precursor.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Materials and Methods

Materials:

-

4-Methoxypyridine

-

Methyl trifluoromethanesulfonate

-

N-Tosylbenzimidazole

-

Lithium diisopropylamide (LDA)

-

Tri-tert-butoxyaluminum(III) hydride

-

Copper(I) bromide

-

Hydrochloric acid

-

Transaminase enzyme (e.g., ATA-036)

-

Boric acid buffer

-

4-Isocyanatobenzonitrile

-

Organic solvents (e.g., THF, DMSO, acetonitrile, ethyl acetate)

-

Reagents for purification (e.g., silica gel)

Protocol:

Step 1: Synthesis of the Piperidone Intermediate

-

React 4-methoxypyridine with methyl triflate to form the corresponding pyridinium salt.

-

In a separate reaction, treat N-tosylbenzimidazole with LDA to generate a lithiated species.

-

Quench the lithiated benzimidazole with the pyridinium salt from step 1.

-

Treat the resulting dihydropyridine with aqueous phosphoric acid to yield the enone.

-

Perform a 1,4-reduction of the enone using lithium tri-tert-butoxyaluminum hydride and copper(I) bromide to obtain the piperidone.

-

Remove the tosyl protecting group using hydrochloric acid in THF to yield the racemic piperidone dihydrochloride salt.

Step 2: Dynamic Kinetic Resolution

-

Dissolve the racemic piperidone salt in a mixture of DMSO and borate buffer (pH 10).

-

Add a transaminase enzyme (e.g., ATA-036) to the solution.

-

Stir the reaction mixture until the desired conversion to the anti-amine is achieved. This enzymatic step selectively produces the desired (2R,4R)-stereoisomer.

Step 3: Urea Formation

-

To the reaction mixture from Step 2, add a solution of 4-isocyanatobenzonitrile in a suitable solvent (e.g., acetonitrile).

-

Allow the reaction to proceed to completion, resulting in the formation of this compound.

Step 4: Purification

-

Isolate the crude this compound by precipitation or extraction.

-

Purify the product using column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/methanol) to obtain the final product with high purity.

Data Summary

The following table summarizes the expected yields and key analytical data for the synthesis of this compound, based on reported data for the analogous steps in Glasdegib synthesis.

| Step | Intermediate/Product | Expected Yield (%) | Analytical Method | Expected Result |

| 1. Piperidone Synthesis | Racemic Piperidone | 60-70 | 1H NMR, LC-MS | Spectra consistent with the structure of the piperidone. |

| 2. Dynamic Kinetic Resolution | (2R,4R)-Aminopiperidine | ~85 | Chiral HPLC | High enantiomeric excess (>99%) and diastereomeric ratio (>10:1 anti/syn). |

| 3. Urea Formation & Purification | This compound | 75-85 | 1H NMR, LC-MS, HRMS | Spectra and mass consistent with the molecular formula C20H20N6O.[2] |

Note: The provided yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound. The procedure leverages a key enzymatic dynamic kinetic resolution to establish the required stereochemistry, followed by a straightforward urea formation. This protocol should serve as a valuable resource for researchers and drug development professionals working on Hedgehog pathway inhibitors and related compounds.

References

Purifying N-Desmethyl Glasdegib: A Guide for Researchers

Application Notes and Protocols for the Purification of a Key Glasdegib Metabolite

N-Desmethyl glasdegib is the primary metabolite of glasdegib, a Hedgehog signaling pathway inhibitor used in the treatment of acute myeloid leukemia (AML).[1] The synthesis and isolation of pure this compound are crucial for various research and development activities, including its use as a reference standard in pharmacokinetic studies, for impurity profiling of the parent drug, and for in-vitro biological assays. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and drug development professionals.

Introduction to Purification Strategies

The purification of this compound, like many small molecule pharmaceutical compounds, primarily relies on chromatographic and crystallization techniques. The choice of method depends on the scale of purification, the impurity profile of the crude material, and the desired final purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating target compounds from complex mixtures with high resolution. It is particularly suitable for obtaining highly pure material, especially when impurities are structurally similar to the target compound.

Crystallization is a cost-effective and scalable method for purifying solid compounds.[2][3] It relies on the differential solubility of the target compound and its impurities in a selected solvent system. A well-designed crystallization process can effectively remove a significant amount of impurities.[4][5]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the purification of this compound using the protocols detailed below. These values are representative and may vary depending on the specific characteristics of the crude material and the precise execution of the protocols.

| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |

| Preparative HPLC | ~85 | >99.5 | ~70 | ~80 |

| Crystallization (Single) | ~85 | ~95 | ~80 | ~85 |

| Crystallization (Recrystallization) | ~95 | >98 | ~75 | ~80 |

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of this compound using preparative HPLC. Method optimization will be necessary based on the specific impurity profile of the starting material.

1. Materials and Reagents:

-

Crude this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

A suitable reversed-phase preparative HPLC column (e.g., C18)

2. Instrumentation:

-

Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

3. Method Development (Analytical Scale):

-

Before proceeding to a preparative scale, it is crucial to develop and optimize the separation on an analytical HPLC system.

-

Column: Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL of a ~1 mg/mL solution of the crude material.

-

Optimize the gradient to achieve baseline separation of the this compound peak from its impurities.

4. Scale-up to Preparative HPLC:

-

Once an optimal analytical method is established, it can be scaled up to a preparative column.

-

Adjust the flow rate and injection volume according to the dimensions of the preparative column. A general rule is to maintain a similar linear velocity.

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) at the highest possible concentration without causing precipitation. Filter the sample solution through a 0.45 µm filter before injection.

-

Fraction Collection: Set the fraction collector to trigger collection based on the UV signal of the target peak.

5. Post-Purification Processing:

-

Combine the fractions containing the pure this compound.

-

Remove the organic solvent using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

-

Analyze the purity of the final product using the analytical HPLC method.

Crystallization Protocol

This protocol describes a general procedure for the purification of this compound by crystallization. The choice of solvent is critical and may require screening.

1. Materials and Reagents:

-

Crude this compound

-

A suitable crystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture of solvents).

2. Solvent Selection:

-

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Perform small-scale solubility tests with various solvents to identify a suitable candidate.

3. Crystallization Procedure:

-

Place the crude this compound in a clean flask.

-

Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, further cool the flask in an ice bath for a period of time.

4. Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Dry the purified crystals under vacuum to a constant weight.

-

Analyze the purity of the crystals by analytical HPLC.

5. Recrystallization (Optional):

-

If the desired purity is not achieved with a single crystallization, a second crystallization (recrystallization) can be performed by repeating the steps above with the purified crystals.

Visualizations

Hedgehog Signaling Pathway

Glasdegib and its metabolite, this compound, are inhibitors of the Hedgehog (Hh) signaling pathway. They act by binding to and inhibiting the Smoothened (SMO) protein. The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of glasdegib.

Experimental Workflow for Impurity Purification